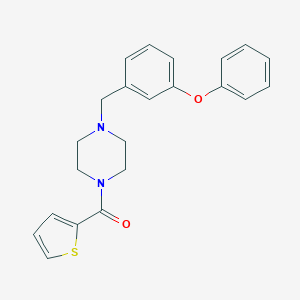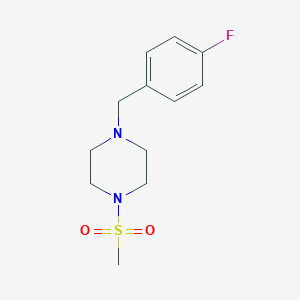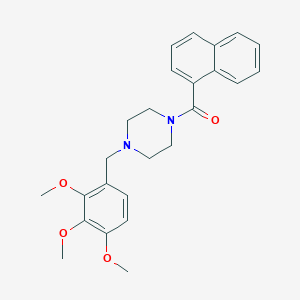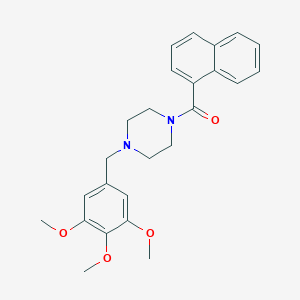![molecular formula C20H17ClN4O B248574 6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B248574.png)
6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazolopyrimidine derivative that has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in inflammation and cancer progression. It has also been reported to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
Studies have reported that 6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the proliferation of cancer cells, and induce apoptosis in cancer cells. Additionally, it has been reported to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities, making it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to elucidate the molecular pathways involved in its therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on 6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its anti-viral properties and its potential as a treatment for viral infections. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for drug development.
Synthesemethoden
The synthesis of 6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been reported in various studies. One such method involves the reaction of 4-chlorobenzaldehyde, 2-aminopyrazole, and 2-methoxymethyl-4-phenyl-1,3-oxazoline in the presence of a base and a solvent. The reaction mixture is then heated to form the desired product.
Wissenschaftliche Forschungsanwendungen
6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. Several studies have also investigated its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
|---|---|
Molekularformel |
C20H17ClN4O |
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H17ClN4O/c1-26-12-17-18(14-5-3-2-4-6-14)20-23-11-16(19(22)25(20)24-17)13-7-9-15(21)10-8-13/h2-11H,12,22H2,1H3 |
InChI-Schlüssel |
NRWKUQLPGGYIEP-UHFFFAOYSA-N |
SMILES |
COCC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3)C4=CC=C(C=C4)Cl)N |
Kanonische SMILES |
COCC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3)C4=CC=C(C=C4)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine](/img/structure/B248493.png)
![2-(4-Chloro-phenoxy)-1-[4-(3-fluoro-benzyl)-piperazin-1-yl]-ethanone](/img/structure/B248494.png)
![[4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B248496.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B248499.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B248502.png)
![(3-Chloro-phenyl)-[4-(3-ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248507.png)
![Biphenyl-4-yl[4-(3,4-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248509.png)



![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone](/img/structure/B248516.png)